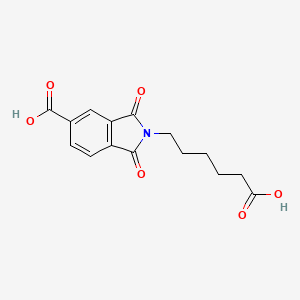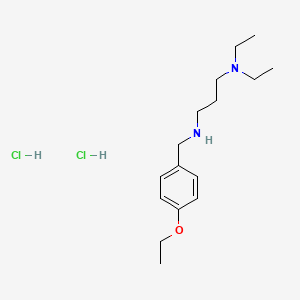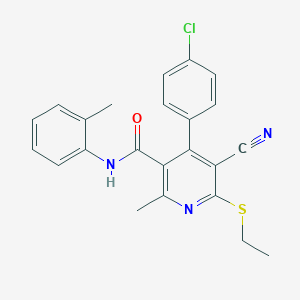
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid
概要
説明
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CPID, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. CPID is a derivative of phthalic acid and has a unique structure that makes it an interesting molecule to study. In
科学的研究の応用
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid may be able to prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative stress-related diseases. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its stability. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a relatively stable compound that can be stored for long periods of time without degradation. Additionally, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its cost. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of future directions for research on 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of research could focus on the development of new cancer therapies that incorporate 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its effects on specific enzymes and pathways. Another area of research could focus on the development of new synthetic methods for 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid that are more cost-effective and environmentally friendly. Overall, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a promising compound with a wide range of potential applications in scientific research.
特性
IUPAC Name |
2-(5-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12(18)4-2-1-3-7-16-13(19)10-6-5-9(15(21)22)8-11(10)14(16)20/h5-6,8H,1-4,7H2,(H,17,18)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAXXAMDSKKHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365002 | |
| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29378-16-3 | |
| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![4-{[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4669799.png)
![N,N,4-trimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4669806.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4669814.png)
![1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)